![molecular formula C10H8O2S B3408677 1-(5-(Furan-2-yl)thiophen-2-yl)ethan-1-one CAS No. 879896-51-2](/img/structure/B3408677.png)
1-(5-(Furan-2-yl)thiophen-2-yl)ethan-1-one
Overview
Description
1-(5-(Furan-2-yl)thiophen-2-yl)ethan-1-one, also known as 5-(2-Furyl)thiophene-2-ethanone, is a heterocyclic compound with a molecular formula of C9H8OS. It is a colorless, crystalline solid that is insoluble in water and soluble in organic solvents. This compound is an important intermediate in organic synthesis and has been used in the production of pharmaceuticals, agrochemicals, and dyes.
Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, which include “1-(5-(Furan-2-yl)thiophen-2-yl)ethan-1-one”, are a very important class of heterocyclic compounds. They have a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been proven to be effective drugs in various disease scenarios .
Anti-Inflammatory
Thiophene-based compounds have been reported to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anti-Cancer
Thiophene derivatives have shown potential as anti-cancer agents . They could be used in the development of new treatments for various types of cancer.
Anti-Microbial
Thiophene compounds have demonstrated anti-microbial properties . This suggests they could be used in the development of new anti-microbial drugs.
Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .
Organic Light-Emitting Diodes (OLEDs)
Thiophene-mediated molecules have been used in the fabrication of organic light-emitting diodes (OLEDs) . This makes them important in the field of electronics.
Kinase Inhibiting
Thiophene compounds have been reported to possess kinase inhibiting properties . This suggests they could be used in the treatment of diseases that involve abnormal kinase activity.
Anti-Arrhythmic
Thiophene-based compounds have been reported to possess anti-arrhythmic properties . This suggests they could be used in the treatment of heart rhythm disorders.
properties
IUPAC Name |
1-[5-(furan-2-yl)thiophen-2-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c1-7(11)9-4-5-10(13-9)8-3-2-6-12-8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBALGGULHKNPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC=CO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(Furan-2-yl)thiophen-2-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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